Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate
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Overview
Description
Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4S)-6-(benzyloxy)-2,4-dimethylpentanoate
- Methyl (4S)-6-(benzyloxy)-2,4-dimethylheptanoate
- Methyl (4S)-6-(benzyloxy)-2,4-dimethyloctanoate
Uniqueness
Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate is unique due to its specific structural features, such as the presence of a benzyloxy group and a hexanoate backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
189238-55-9 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
methyl (4S)-2,4-dimethyl-6-phenylmethoxyhexanoate |
InChI |
InChI=1S/C16H24O3/c1-13(11-14(2)16(17)18-3)9-10-19-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3/t13-,14?/m1/s1 |
InChI Key |
XZAOBUBEMKMLPZ-KWCCSABGSA-N |
Isomeric SMILES |
C[C@H](CCOCC1=CC=CC=C1)CC(C)C(=O)OC |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CC(C)C(=O)OC |
Origin of Product |
United States |
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